molecular formula C16H7Cl2F3N4 B3036425 1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 343372-37-2

1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B3036425
CAS RN: 343372-37-2
M. Wt: 383.2 g/mol
InChI Key: WTRRGKLODXSCQG-UHFFFAOYSA-N
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Description

Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure are part of a larger class of molecules known as triazoloquinoxalines. These molecules are often studied for their potential biological activities .


Molecular Structure Analysis

Triazoloquinoxalines have a complex ring structure that includes a triazole ring fused to a quinoxaline ring . The exact structure would depend on the specific substituents attached to the ring.


Chemical Reactions Analysis

The chemical reactions of triazoloquinoxalines would depend on the specific compound and its functional groups. They might undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline” would depend on its specific structure. These properties could include things like melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antidepressant Potential

A study by Sarges et al. (1990) investigated a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, revealing their potential as rapid-acting antidepressant agents. These compounds, including variants with trifluoromethyl substituents, showed promise in reducing immobility in behavioral despair models in rats, suggesting their therapeutic potential as novel antidepressants. Moreover, they exhibited significant binding to adenosine A1 and A2 receptors, which may underlie their antidepressant effects (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Antimicrobial Activity

Badran, Abouzid, and Hussein (2003) synthesized several derivatives, including 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines, and evaluated their antimicrobial and antifungal activities. They found that certain compounds displayed potent antibacterial activity, comparable to standard tetracycline (Badran, Abouzid, & Hussein, 2003).

Synthesis of Enol Type Acyl Cyanides

Kurasawa et al. (1993) explored the synthesis of enol type acyl cyanides using derivatives such as 7-chloro-1,2,4-triazolo[4,3-a]quinoxaline 5-oxide. Their research focused on understanding the chemical transformations and structural characteristics of these compounds, contributing to the field of synthetic organic chemistry (Kurasawa, Kureyama, Yoshishiba, Okano, Takada, Kim, & Okamoto, 1993).

Crystal Structure Analysis

De Souza et al. (2015) conducted crystal structure analyses of isomeric compounds similar to 1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline. Their research contributes to the understanding of the molecular structures and supramolecular arrangements of these compounds, which is essential for their potential applications in material science and pharmaceuticals (De Souza, Gonçalves, Wardell, & Wardell, 2015).

Potential Anticonvulsant Properties

Wagle, Adhikari, and Kumari (2009) synthesized new derivatives of [1,2,4]triazolo[4,3-a]quinoxalines and tested them for anticonvulsant activity. Their findings indicate the potential of these compounds in the development of new anticonvulsant drugs (Wagle, Adhikari, & Kumari, 2009).

Antiviral and Antimicrobial Activities

Henen et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives and evaluated their antiviral and antimicrobial activities. Some of these compounds demonstrated promising antiviral activity and potential as antimicrobial agents (Henen, El Bialy, Goda, Nasr, & Eisa, 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For triazoloquinoxalines, this can vary widely depending on the specific compound and its intended use .

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on triazoloquinoxalines could involve exploring their potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

1-(2,6-dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl2F3N4/c17-8-4-3-5-9(18)12(8)14-23-24-15-13(16(19,20)21)22-10-6-1-2-7-11(10)25(14)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRRGKLODXSCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=C(C=CC=C4Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
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1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
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1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
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1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
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1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 6
1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

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